Cas no 109-12-6 (2-Aminopyrimidine)
2-Aminopyrimidine Chemical and Physical Properties
Names and Identifiers
-
- Pyrimidin-2-amine
- 2-AMINO-1,3-DIAZINE
- 2-AMINOPYRIMIDINE HYDROCHLORIDE
- 2-AP
- 2-PYRIMIDINAMINE
- 2-PYRIMIDINYLAMINE
- AURORA KA-871
- PYRIMIDIN-2-YLAMINE
- TIMTEC-BB SBB004387
- 1,2-dihydro-2-imine-pyrimidin
- 2-amino-pyrimidin
- 2-pyridiylamine
- 2-Pyrimidinemine
- Pyrimidone-2-imide
- 2-Aminopyrimidine
- 2-Pyrimidinamine (9CI)
- 1,2-dihydro-2-imine-pyrimidine
- 2-amino-1,3-diazabenzene
- 2-pyrimidineamine
- 2-Pyrimidylamine
- Pyrimidone imide
- UNII-OB8I17P2G4
- A927973
- Pyrimidinamine
- NSC-1912
- pyrimidine-2-amine
- pyrimidyl amine
- 27043-39-6
- 2-Aminpirimidina
- MB00175
- Q27117919
- F3329-0410
- BDBM50354823
- Pyrimidine, 2-amino-
- amino pyrimidine
- CHEMBL88580
- DTXSID70870459
- 2(1H)-Pyrimidinimine, (Z)- (9CI)
- 2-amino-pyrimidine
- pyrimidin-2-yl-amine
- 176773-04-9
- AM690
- AKOS000119323
- iminopyrimidine
- NSC1912
- AC-15596
- AS-13594
- 2(1H)-Pyrimidinimine (9CI)
- HY-41340
- PYRIMIDINE, 1,2-DIHYDRO-2-IMINO-
- 176773-05-0
- CS-W020110
- 2-Aminopyrimidine, Vetec(TM) reagent grade, 97%
- EN300-17309
- 2-Pyrimidiylamine
- A801969
- 2(1H)-Pyrimidinimine, (E)- (9CI)
- FT-0611272
- Sulfadiazine Impurity A
- 153824-54-5
- 1,2-Dihydro-2-iminopyrimidine
- EINECS 203-648-4
- amino-pyrimidine
- MFCD00006089
- 109-12-6
- Pyrimidin-2-amine; Sulfadiazine Imp. A (Pharmeuropa); Sulfadiazine Impurity A
- 551920-04-8
- 2-aminopirimidina
- CHEBI:38618
- Q-200239
- Pyrimidine, 1,2-dihydro-2-imine-
- A0412
- 2-amino pyrimidine
- 2-Aminopyrimidine, 97%
- Sulfadiazine impurity A, European Pharmacopoeia (EP) Reference Standard
- NS00004461
- OB8I17P2G4
- AI3-24128
- Aminopyrimidine
- NSC 1912
- SULFADIAZINE IMPURITY A [EP IMPURITY]
- LGA
- STK317800
- DB-347327
- DB-015939
- Pyrimidine, 1,2dihydro2imino
- SULFADIAZINE IMPURITY A (EP IMPURITY)
- Pyrimidin2ylamine
- Pyrimidine, 2amino
- 2Pyrimidinamine
- Pyrimidine, 1,2-dihydro-2-imine-(7CI)
- 203-648-4
- 2Pyrimidiylamine
- Pyrimidine, 1,2dihydro2imino (7CI)
- FA34676
- 1,2Dihydro2iminopyrimidine
- DTXCID40818181
-
- MDL: MFCD00006089
- Inchi: 1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
- InChI Key: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
- SMILES: N1C=CC=NC=1N
- BRN: 107014
Computed Properties
- Exact Mass: 95.04830
- Monoisotopic Mass: 95.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 48.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 51.8A^2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.1031 (rough estimate)
- Melting Point: 122-126 °C (lit.)
- Boiling Point: 158 ºC (186 mmHg)
- Flash Point: 103 ºC
- Refractive Index: 1.5200 (estimate)
- Water Partition Coefficient: dissolution
- PSA: 51.80000
- LogP: 0.64000
- pka: 3.45(at 20℃)
- FEMA: 3309
- Solubility: It is easily soluble in water, but less soluble in ether and benzene. Easy to sublimate.
2-Aminopyrimidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- FLUKA BRAND F CODES:8
- RTECS:UV6326000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
2-Aminopyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Aminopyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036344-1g |
2-Aminopyrimidine |
109-12-6 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 036344-25g |
2-Aminopyrimidine |
109-12-6 | 97% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 036344-100g |
2-Aminopyrimidine |
109-12-6 | 97% | 100g |
£25.00 | 2022-03-01 | |
| Fluorochem | 036344-250g |
2-Aminopyrimidine |
109-12-6 | 97% | 250g |
£40.00 | 2022-03-01 | |
| AstaTech | 21312-10/G |
2-AMINOPYRIMIDINE |
109-12-6 | 97% | 10/G |
$20 | 2021-05-26 | |
| AstaTech | 21312-25/G |
2-AMINOPYRIMIDINE |
109-12-6 | 97% | 25g |
$21 | 2023-09-18 | |
| AstaTech | 21312-100/G |
2-AMINOPYRIMIDINE |
109-12-6 | 97% | 100g |
$47 | 2023-09-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A109732-500g |
2-Aminopyrimidine |
109-12-6 | 98% | 500g |
¥452.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A109732-100g |
2-Aminopyrimidine |
109-12-6 | 98% | 100g |
¥116.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A109732-250g |
2-Aminopyrimidine |
109-12-6 | 98% | 250g |
¥249.90 | 2023-09-04 |
2-Aminopyrimidine Suppliers
2-Aminopyrimidine Related Literature
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Erick A. Lindsey,Roberta J. Worthington,Cristina Alcaraz,Christian Melander Org. Biomol. Chem. 2012 10 2552
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2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decadeRicha Goel,Vijay Luxami,Kamaldeep Paul RSC Adv. 2015 5 81608
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Gang Hu,Chu Wang,Xin Xin,Shuaikang Li,Zefei Li,Yanfang Zhao,Ping Gong New J. Chem. 2019 43 10190
-
Mingzhu Zhao,Juewang Cai,Xiaoming Zhao Org. Chem. Front. 2019 6 426
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Pandi Dhanalakshmi,Sivakumar Shanmugam RSC Adv. 2014 4 29493
Additional information on 2-Aminopyrimidine
Comprehensive Guide to 2-Aminopyrimidine (CAS No. 109-12-6): Properties, Applications, and Industry Insights
2-Aminopyrimidine (CAS No. 109-12-6) is a heterocyclic organic compound with a pyrimidine ring structure substituted by an amino group at the 2-position. This white to light yellow crystalline solid is widely recognized for its role as a versatile pharmaceutical intermediate and agrochemical building block. With a molecular formula of C4H5N3 and a molar mass of 95.10 g/mol, it exhibits unique chemical properties that make it valuable across multiple industries.
The growing demand for 2-Aminopyrimidine derivatives in drug development has positioned this compound as a critical component in modern medicinal chemistry. Researchers frequently search for "2-Aminopyrimidine synthesis methods" or "CAS 109-12-6 solubility data," reflecting its importance in laboratory applications. The compound's melting point (128-130°C) and moderate water solubility (approximately 50 g/L at 20°C) make it particularly useful for various synthetic processes.
In pharmaceutical applications, 2-Aminopyrimidine scaffolds serve as core structures for numerous kinase inhibitors, with many scientists investigating "2-Aminopyrimidine medicinal chemistry" for targeted cancer therapies. Recent studies highlight its potential in developing tyrosine kinase inhibitors, a hot topic in precision medicine. The compound's ability to form hydrogen bonds and participate in π-π stacking interactions makes it ideal for drug-receptor binding.
The agrochemical industry utilizes 2-Aminopyrimidine CAS 109-12-6 as a precursor for fungicides and herbicides. With increasing global focus on sustainable agriculture, researchers are exploring "eco-friendly 2-Aminopyrimidine applications" in crop protection products. Its structural flexibility allows for modifications that can enhance biological activity while maintaining environmental safety profiles.
Material science has also adopted 2-Aminopyrimidine derivatives for advanced applications. The compound's nitrogen-rich structure contributes to the development of coordination polymers and metal-organic frameworks (MOFs), addressing current interests in energy storage and gas separation technologies. Laboratory inquiries often focus on "2-Aminopyrimidine metal complexes" for catalytic applications.
Quality control of 2-Aminopyrimidine 109-12-6 remains crucial for industrial applications. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) ensure purity standards, with manufacturers frequently searching for "2-Aminopyrimidine HPLC methods." The compound typically shows ≥98% purity in commercial grades, with impurities carefully monitored for sensitive applications.
Storage and handling recommendations for 2-Aminopyrimidine emphasize protection from moisture and light exposure. Proper storage conditions (room temperature in sealed containers) maintain stability, while safety data sheets provide essential information about "2-Aminopyrimidine handling precautions." These guidelines help laboratories and production facilities maintain optimal working environments.
The global market for 2-Aminopyrimidine CAS No. 109-12-6 continues to expand, driven by pharmaceutical innovation and agricultural demand. Industry reports tracking "2-Aminopyrimidine market trends" project steady growth, particularly in Asia-Pacific regions where pharmaceutical manufacturing is rapidly developing. Custom synthesis services and scale-up production capabilities are becoming increasingly important for meeting diverse application needs.
Environmental considerations for 2-Aminopyrimidine include biodegradation studies and ecotoxicological assessments. Recent research into "green chemistry approaches for 2-Aminopyrimidine" explores catalytic processes and solvent reduction strategies, aligning with sustainability goals in chemical manufacturing. These developments address growing regulatory requirements and corporate responsibility initiatives.
Future research directions for 2-Aminopyrimidine derivatives include exploration in photovoltaic materials and organic electronics, responding to renewable energy sector demands. The compound's electron-rich structure offers potential for developing novel organic semiconductors, with patent literature showing increasing activity in this area. Cross-disciplinary collaborations are expanding the boundaries of 2-Aminopyrimidine applications beyond traditional uses.
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